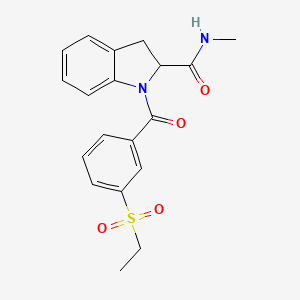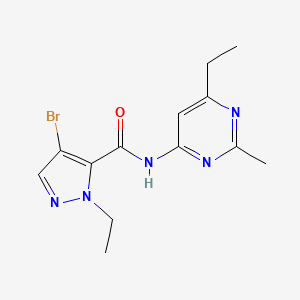
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide is a chemical compound that belongs to the class of indole-based molecules. It is a potent inhibitor of a specific enzyme called Glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, cancer biology, and regenerative medicine.
作用機序
The mechanism of action of 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide involves the inhibition of GSK-3β, a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, protein synthesis, and cell cycle progression. GSK-3β is also involved in the pathogenesis of various diseases, including Alzheimer's disease, cancer, and diabetes. By inhibiting GSK-3β, this compound can modulate various cellular processes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In animal models, it has been demonstrated to improve cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation. In cancer cells, it has been shown to induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway and activating the mitochondrial apoptotic pathway. In stem cells, it has been used to promote differentiation into specific cell types by activating specific signaling pathways.
実験室実験の利点と制限
The advantages of using 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide in lab experiments include its high potency and specificity for GSK-3β, its ability to modulate various cellular processes and pathways, and its potential therapeutic applications in various research fields. However, some limitations of using this compound include its high cost, its low solubility in aqueous solutions, and its potential toxicity and side effects in vivo.
将来の方向性
There are several future directions for research on 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes. Another direction is to optimize and modify the synthesis method to improve the yield, purity, and cost-effectiveness of the compound. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo and to develop more effective and targeted delivery methods for its use in clinical settings.
合成法
The synthesis of 1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide involves several steps, including the condensation of N-methylanthranilic acid with 3-ethylsulfonylbenzoyl chloride, followed by cyclization with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with 2,3-dihydroindole-2-carboxylic acid to yield the final product. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of the compound.
科学的研究の応用
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide has been extensively studied for its potential applications in various research fields. In neuroscience, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia by inhibiting GSK-3β. In cancer biology, it has been demonstrated to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and pancreatic cancer cells. In regenerative medicine, it has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
特性
IUPAC Name |
1-(3-ethylsulfonylbenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-26(24,25)15-9-6-8-14(11-15)19(23)21-16-10-5-4-7-13(16)12-17(21)18(22)20-2/h4-11,17H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQUOPJUEPPRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7449546.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7449570.png)
![5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7449578.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)
![4-[(4,4-Difluorocyclohexyl)-methylamino]-2-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B7449609.png)
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7449612.png)
![2-(methoxymethyl)-4-[4-(4-propan-2-ylpiperazin-1-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7449613.png)
![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)

![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
